molecular formula C18H22BrN3O2S B2419156 2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2320519-58-0

2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No.: B2419156
CAS No.: 2320519-58-0
M. Wt: 424.36
InChI Key: OSKKUNIBZUGJCM-UHFFFAOYSA-N
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Description

2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a bromothiophene moiety, a piperidine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process would also need to be scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The bromothiophene moiety can participate in π-π interactions, while the piperidine ring can engage in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one is unique due to its combination of a bromothiophene moiety, a piperidine ring, and a pyridazinone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[1-(5-bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2S/c1-18(2,3)14-5-7-16(23)22(20-14)12-8-10-21(11-9-12)17(24)13-4-6-15(19)25-13/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKKUNIBZUGJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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